molecular formula C22H15NO B3865263 9-(6-quinolinyl)-9H-fluoren-9-ol

9-(6-quinolinyl)-9H-fluoren-9-ol

Cat. No. B3865263
M. Wt: 309.4 g/mol
InChI Key: PGOQOFCAJNCTRV-UHFFFAOYSA-N
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Description

Quinoline is a versatile nucleus in the design and synthesis of biologically active compounds. More than one hundred quinoline compounds have been approved in therapy as antimicrobial, local anesthetic, antipsychotic, and anticancer drugs .


Synthesis Analysis

The synthesis of quinoline compounds often involves regioselective intramolecular cyclization reactions . For example, 6-aminoquinolines can be synthesized through a regioselective intramolecular cyclization reaction of novel (Z)-4-((4-aminophenyl)amino)-1,1,1-trifluoro-but-3-en-2-ones .


Molecular Structure Analysis

Quinoline is an electron-deficient ring system due to the presence of nitrogen, which withdraws electrons by resonance . This makes it a weak tertiary base .


Chemical Reactions Analysis

Quinoline compounds can react with primary and secondary amines to form stable and highly fluorescent derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of quinoline compounds can vary widely depending on their specific structures .

Mechanism of Action

Quinoline-based molecules can target c-Met, VEGF (vascular endothelial growth factor), and EGF (epidermal growth factor) receptors, which are pivotal targets for the activation of important carcinogenic pathways (Ras/Raf/MEK and PI3K/AkT/mTOR) .

Safety and Hazards

Some quinoline compounds can be hazardous. For example, certain compounds can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

Quinoline compounds have shown promise in the treatment of various diseases, including cancer . The versatility and accessibility of the quinoline scaffold make it a promising area for future research .

properties

IUPAC Name

9-quinolin-6-ylfluoren-9-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO/c24-22(16-11-12-21-15(14-16)6-5-13-23-21)19-9-3-1-7-17(19)18-8-2-4-10-20(18)22/h1-14,24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGOQOFCAJNCTRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C4=CC5=C(C=C4)N=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5553379

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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